Structural Pharmacophore Differentiation: Thiazol-2-yloxy Ether vs. Pyridinyloxy and Direct Thiazolyl Linkers
The target compound incorporates a 4-(thiazol-2-yloxy) benzamide motif connected via a methylene bridge to a thiazolo[3,2-b][1,2,4]triazole ring system. In contrast, the closest commercially available analog, 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide (CAS 2034441-78-4), employs a pyridin-2-yloxy ether at the meta position (C₁₇H₁₃N₅O₂S, MW 351.38) rather than a thiazol-2-yloxy group at the para position [1]. The Gilead ASK1 inhibitor patent (WO2012003387) describes N-(triazolylthiazol-2-yl) benzamides with nanomolar ASK1 inhibitory potency, but uses a direct triazolyl-thiazolyl linkage rather than the oxygen-bridged ether and methylene-spaced triazolothiazole architecture of the target compound [2]. The Bayer P2X3 antagonist series covers 1,3-thiazol-2-yl substituted benzamides without the fused thiazolo[3,2-b][1,2,4]triazole bicyclic system [3].
| Evidence Dimension | Molecular scaffold architecture and pharmacophoric connectivity pattern |
|---|---|
| Target Compound Data | 4-(thiazol-2-yloxy) benzamide with N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl) side chain; C₁₅H₁₁N₅O₂S₂, MW 357.4; para-substituted ether; methylene linker to fused bicyclic triazolothiazole |
| Comparator Or Baseline | 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide: C₁₇H₁₃N₅O₂S, MW 351.38; meta-substituted pyridinyl ether; Gilead ASK1 series: N-(triazolylthiazol-2-yl) benzamides with direct heteroaryl-heteroaryl connectivity, no ether bridge; Bayer P2X3 series: 1,3-thiazol-2-yl benzamides without fused triazolothiazole |
| Quantified Difference | The target compound differs from the closest analog by (a) heteroaryl identity (thiazole vs. pyridine), (b) substitution position (para vs. meta), (c) molecular formula (C₁₅H₁₁N₅O₂S₂ vs. C₁₇H₁₃N₅O₂S), and (d) ether oxygen connectivity pattern. It differs from Gilead ASK1 compounds by the presence of the ether bridge and methylene spacer, and from Bayer P2X3 compounds by the fused thiazolo-triazole bicycle. |
| Conditions | Structural comparison based on published patent specifications and vendor technical datasheets; no direct head-to-head biological comparison data are publicly available. |
Why This Matters
The unique combination of a thiazol-2-yloxy ether donor/acceptor group with a thiazolo[3,2-b][1,2,4]triazole methylene-linked acceptor creates a pharmacophore not represented in the patent literature of major ASK1 or P2X3 programs, offering a differentiated starting point for target identification and lead optimization campaigns.
- [1] ChemSrc. 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide. Molecular Formula: C17H13N5O2S; Molecular Weight: 351.38. View Source
- [2] Norman, P. Evaluation of WO2012003387, Gilead's ASK1 inhibitors. Expert Opinion on Therapeutic Patents, 2012, 22(4), 455–459. View Source
- [3] Bayer Aktiengesellschaft. 1,3-Thiazol-2-yl substituted benzamides. US Patent Application US20180072713A1, 2018. View Source
